molecular formula C15H18N4O3 B2860350 6-(4-methoxybenzyl)-3-morpholino-1,2,4-triazin-5(4H)-one CAS No. 905765-66-4

6-(4-methoxybenzyl)-3-morpholino-1,2,4-triazin-5(4H)-one

Cat. No.: B2860350
CAS No.: 905765-66-4
M. Wt: 302.334
InChI Key: RTAMYLUVQBORGH-UHFFFAOYSA-N
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Description

6-(4-Methoxybenzyl)-3-morpholino-1,2,4-triazin-5(4H)-one is an organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a morpholine ring and a methoxybenzyl group attached to a triazine core

Properties

IUPAC Name

6-[(4-methoxyphenyl)methyl]-3-morpholin-4-yl-4H-1,2,4-triazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3/c1-21-12-4-2-11(3-5-12)10-13-14(20)16-15(18-17-13)19-6-8-22-9-7-19/h2-5H,6-10H2,1H3,(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTAMYLUVQBORGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN=C(NC2=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-(4-methoxybenzyl)-3-morpholino-1,2,4-triazin-5(4H)-one typically involves the reaction of 4-methoxybenzylamine with cyanuric chloride, followed by the introduction of a morpholine ring. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and the process is usually carried out under reflux conditions to ensure complete reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

6-(4-Methoxybenzyl)-3-morpholino-1,2,4-triazin-5(4H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group or the morpholine ring can be replaced by other nucleophiles under appropriate conditions. Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the desired transformations.

Scientific Research Applications

6-(4-Methoxybenzyl)-3-morpholino-1,2,4-triazin-5(4H)-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.

    Industry: It finds applications in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 6-(4-methoxybenzyl)-3-morpholino-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

When compared to other similar compounds, 6-(4-methoxybenzyl)-3-morpholino-1,2,4-triazin-5(4H)-one stands out due to its unique combination of a methoxybenzyl group and a morpholine ring attached to a triazine core. Similar compounds include:

These compounds share some structural similarities but differ in their specific functional groups and reactivity, making this compound unique in its applications and properties.

Biological Activity

6-(4-methoxybenzyl)-3-morpholino-1,2,4-triazin-5(4H)-one is a synthetic compound belonging to the class of 1,2,4-triazines. It features a morpholino group and a methoxybenzyl substituent, which contribute to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of 4-methoxybenzylamine with cyanuric chloride, followed by the introduction of a morpholine ring. The reaction conditions often require solvents such as dichloromethane or tetrahydrofuran and are usually carried out under reflux conditions to ensure complete reaction.

The mechanism of action for this compound likely involves its interaction with molecular targets associated with cell proliferation and survival. Similar triazine compounds have been shown to inhibit enzymes involved in critical signaling pathways such as PI3K-Akt-mTOR, which is frequently deregulated in cancer . This interaction can result in:

  • Inhibition of Cell Proliferation : By interfering with signaling pathways that promote cell growth.
  • Induction of Apoptosis : Triggering programmed cell death in cancerous cells through various mechanisms including ROS production and PARP cleavage.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique features of this compound against other structurally similar compounds:

Compound NameStructure CharacteristicsUnique Features
3-Amino-6-(4-chlorobenzyl)-1,2,4-triazineContains an amino group instead of morpholinePotentially different biological activity
6-(Phenylmethyl)-3-pyrrolidinyl-1,2,4-triazinePyrrolidine instead of morpholineDifferent pharmacokinetic properties
5-(Benzyloxy)-6-(pyridin-3-yl)-1,2,4-triazinePyridine substituentEnhanced aromatic character influencing activity
6-(3-Methoxyphenyl)-3-piperidinyl-1,2,4-triazinePiperidine groupVariation in solubility and receptor interactions

The combination of the methoxybenzyl and morpholino groups may provide distinct biological activities compared to other triazine derivatives.

Case Studies and Research Findings

Research on related compounds has provided insights into the potential applications of this compound:

  • Cytotoxicity Studies : In vitro studies have demonstrated that similar triazine derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance:
    • A study reported that certain triazine derivatives induced apoptosis in MCF7 breast cancer cells by inhibiting tubulin polymerization .
    • Another study indicated that compounds with similar structures showed IC50 values in the low micromolar range against different cancer types .
  • In Vivo Efficacy : In vivo studies on structurally related compounds have shown promising results in reducing tumor growth in animal models. For example:
    • Compounds targeting the PI3K pathway demonstrated significant tumor growth inhibition in colorectal cancer models .

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